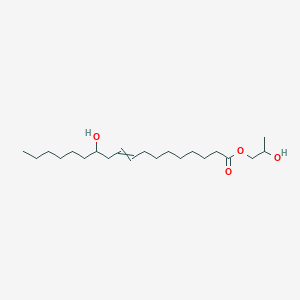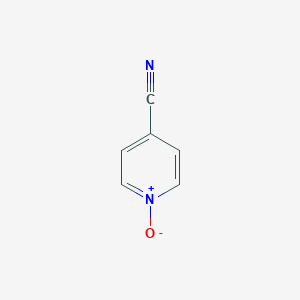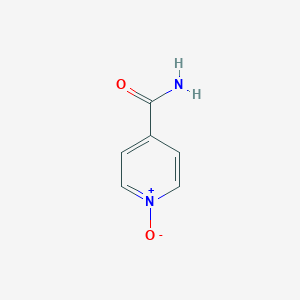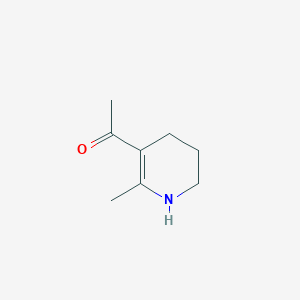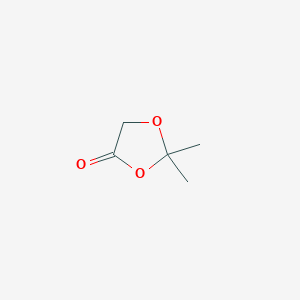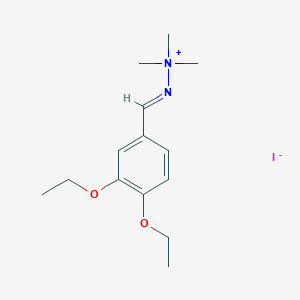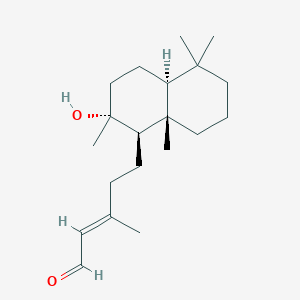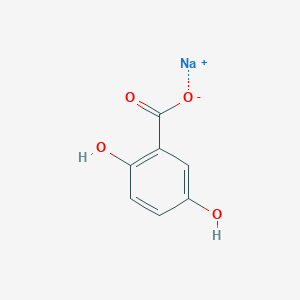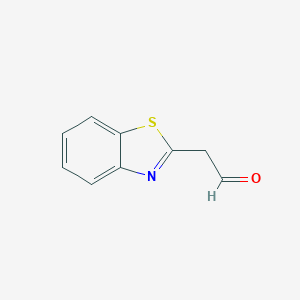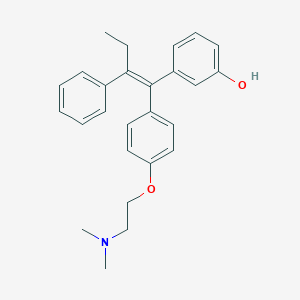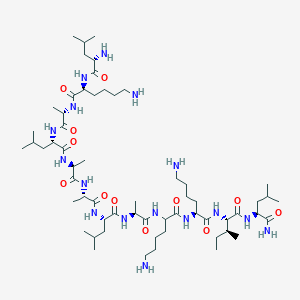
Mastoparan MP3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mastoparan MP3 is a peptide derived from the venom of the wasp, Vespula lewisii. It has been found to have a wide range of applications in scientific research due to its unique biochemical and physiological effects.
作用機序
Mastoparan MP3 acts by binding to and activating G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. When Mastoparan MP3 binds to a GPCR, it causes a conformational change in the receptor that activates downstream signaling pathways.
生化学的および生理学的効果
Mastoparan MP3 has been found to have a number of biochemical and physiological effects. It has been shown to activate voltage-gated potassium channels, which are important for regulating the electrical activity of cells. Mastoparan MP3 has also been found to stimulate the release of calcium from intracellular stores, which is important for a number of physiological processes, including muscle contraction and neurotransmitter release.
実験室実験の利点と制限
Mastoparan MP3 has a number of advantages for use in lab experiments. It is highly specific in its action, which allows researchers to study specific ion channels and GPCRs with a high degree of precision. Mastoparan MP3 is also relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of Mastoparan MP3 in lab experiments. It has a relatively short half-life, which means that its effects are transient and may not be suitable for long-term studies. Additionally, Mastoparan MP3 can be toxic at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on Mastoparan MP3. One area of interest is the development of new analogs of Mastoparan MP3 with improved pharmacological properties. Another area of interest is the study of Mastoparan MP3 in disease models, particularly in the context of neurological disorders. Finally, there is potential for the use of Mastoparan MP3 as a therapeutic agent, although further research is needed to explore this possibility.
Conclusion
Mastoparan MP3 is a valuable tool for scientific research, with a wide range of applications in the study of ion channels and GPCRs. Its unique biochemical and physiological effects make it a valuable tool for researchers, although there are some limitations to its use. Future research on Mastoparan MP3 has the potential to yield important insights into a wide range of physiological processes, and may ultimately lead to the development of new therapeutic agents.
合成法
Mastoparan MP3 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid as a starting point, which is then sequentially coupled with other amino acids to form a peptide chain. The resulting peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC).
科学的研究の応用
Mastoparan MP3 has been found to have a wide range of applications in scientific research. It is commonly used as a tool for studying the structure and function of ion channels, which are important for the regulation of many physiological processes. Mastoparan MP3 has been found to activate certain types of ion channels, providing researchers with a valuable tool for studying their properties.
特性
CAS番号 |
107048-32-8 |
|---|---|
製品名 |
Mastoparan MP3 |
分子式 |
C60H114N16O12 |
分子量 |
1251.6 g/mol |
IUPAC名 |
6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
YMMUNCDECKRLBO-NDUJRAGXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
配列 |
LKALAALAKKIL |
同義語 |
de-Ile(1)-de-Asn(2)-mastoparan mastoparan MP3 mastoparan, des-Ile(1)-des-Asn(2)- mastoparan, desisoleucyl(1)-desasparagine(2)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



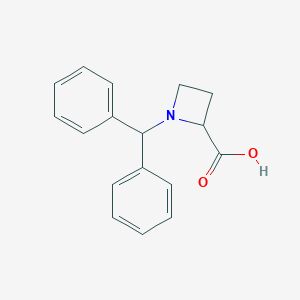
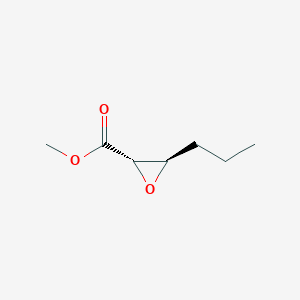
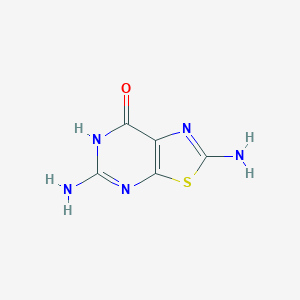
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
